molecular formula C16H11ClN2O B2767416 (Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one CAS No. 1400189-55-0

(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one

Cat. No.: B2767416
CAS No.: 1400189-55-0
M. Wt: 282.73
InChI Key: QMOWONPQQVSJMC-HJWRWDBZSA-N
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Description

(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one typically involves the condensation of 3-chlorobenzaldehyde with quinoxalin-2(1H)-one under basic conditions. The reaction may proceed through a Knoevenagel condensation mechanism, where the aldehyde reacts with the active methylene group of quinoxalin-2(1H)-one in the presence of a base such as piperidine or sodium ethoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form quinoxaline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the double bond in the styryl group to a single bond, forming saturated derivatives.

    Substitution: The chlorine atom in the 3-chlorostyryl group can be substituted with other nucleophiles, leading to a variety of substituted quinoxalines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-2,3-diones, while reduction may produce 3-(3-chlorophenethyl)quinoxalin-2(1H)-one.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology and Medicine

In biology and medicine, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities and could be investigated for potential therapeutic applications.

Industry

In industry, this compound could be used in the development of new materials, such as organic semiconductors or dyes. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one would depend on its specific biological target. In general, quinoxaline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chlorostyryl)quinoxalin-2(1H)-one: The non-Z isomer of the compound.

    3-styrylquinoxalin-2(1H)-one: A similar compound without the chlorine substituent.

    2-styrylquinoxaline: A compound with a similar styryl group but different substitution pattern.

Uniqueness

(Z)-3-(3-chlorostyryl)quinoxalin-2(1H)-one is unique due to the presence of the (Z)-configuration and the chlorine substituent, which can influence its chemical reactivity and biological activity. These features may make it more potent or selective in certain applications compared to its analogs.

Properties

IUPAC Name

3-[(Z)-2-(3-chlorophenyl)ethenyl]-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2O/c17-12-5-3-4-11(10-12)8-9-15-16(20)19-14-7-2-1-6-13(14)18-15/h1-10H,(H,19,20)/b9-8-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOWONPQQVSJMC-HJWRWDBZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)C=CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)C(=N2)/C=C\C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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